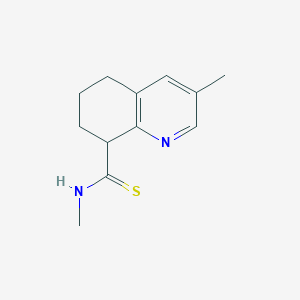
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with appropriate reagents to introduce the dimethyl and carbothioamide groups. One common method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of catalysts such as heteropolyacids . The reaction conditions often include refluxing in solvents like ethanol or benzene and may require the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide: Exhibits excellent antibacterial activity.
Uniqueness
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and carbothioamide groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
53400-69-4 |
|---|---|
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
DZDFUFUHYBUNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CCC2)C(=S)NC)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




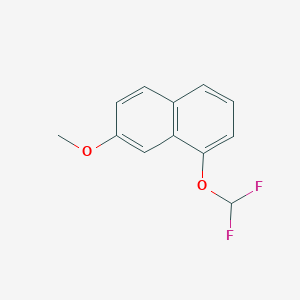
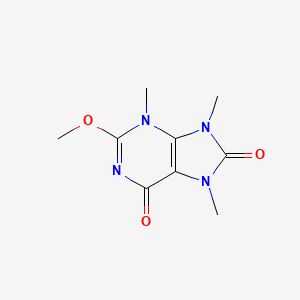

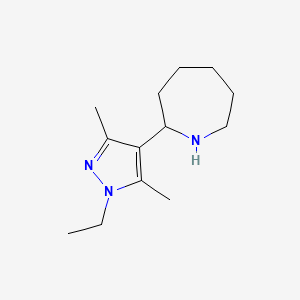
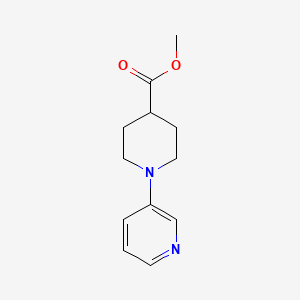


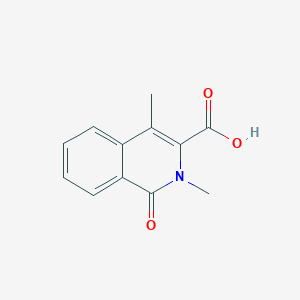
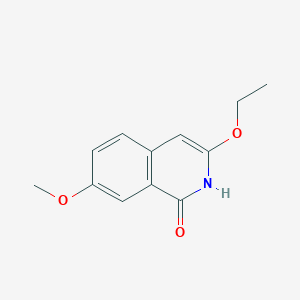

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

